molecular formula C26H28N4O2 B10771035 HCAR2 agonist 1

HCAR2 agonist 1

Cat. No.: B10771035
M. Wt: 428.5 g/mol
InChI Key: DJSWNINDPRRCLC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of hydroxycarboxylic acid receptor 2 agonist 1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydroxycarboxylic acid receptor 2 agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Hydroxycarboxylic acid receptor 2 agonist 1 exerts its effects by binding to the hydroxycarboxylic acid receptor 2, which is a G protein-coupled receptor. Upon binding, the receptor undergoes a conformational change that activates the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate levels. The reduction in cyclic adenosine monophosphate levels affects the activity of protein kinase A and the phosphorylation of target proteins, ultimately modulating cellular functions such as lipolysis and inflammation .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

7-methyl-N-[(2R)-1-phenoxypropan-2-yl]-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-17(2)20-10-12-21(13-11-20)24-15-28-30-19(4)23(14-27-25(24)30)26(31)29-18(3)16-32-22-8-6-5-7-9-22/h5-15,17-18H,16H2,1-4H3,(H,29,31)/t18-/m1/s1

InChI Key

DJSWNINDPRRCLC-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)N[C@H](C)COC4=CC=CC=C4

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)NC(C)COC4=CC=CC=C4

Origin of Product

United States

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